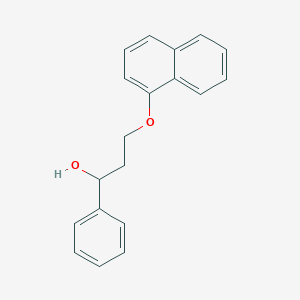

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is an organic compound that features a naphthalene ring and a phenyl group connected through a propanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol typically involves the reaction of 1-naphthol with 1-bromo-3-phenylpropane in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the bromine-substituted carbon of 1-bromo-3-phenylpropane, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the production of by-products.

Análisis De Reacciones Químicas

Asymmetric Hydrogenation

Enantiomerically pure forms are synthesized via asymmetric hydrogenation of β-ketosulfonates:

-

Catalyst system : Transition metals (e.g., Ru) with chiral diphosphine ligands .

-

Conditions : Hydrogen pressure (5–50 bar), polar solvents (e.g., methanol), yields >85% enantiomeric excess (ee) .

Amine Formation

The hydroxyl group is converted to amines through substitution or reductive amination:

-

Dimethylamine reaction :

Reacted with dimethylamine in ethyl acetate under HCl to form the corresponding tertiary amine .

Product : N,N-Dimethyl-3-(1-naphthalenyloxy)-1-phenylpropan-1-amine .

Yield : ~94% after workup .

Oxidation to Ketones

Controlled oxidation yields ketone intermediates:

-

Oxidizing agents : Common reagents like PCC or Dess-Martin periodinane.

-

Application : Ketones serve as precursors for asymmetric reductions (e.g., Corey or Noyori methods) .

Enzymatic Resolution

Racemic mixtures are resolved using enantioselective enzymatic esterification:

-

Enzymes : Lipases or esterases (e.g., Candida antarctica lipase B) .

-

Outcome : Separation of (R)- and (S)-enantiomers with high ee .

Chiral Auxiliary Approaches

Chiral sulfonate leaving groups enable stereocontrol during nucleophilic substitutions .

Reaction Table

Key Findings from Research

-

Cost-effective synthesis : Utilizes inexpensive starting materials (e.g., naphthol, propanediol) .

-

Scalability : Reactions are adaptable to industrial scales, particularly hydrogenation and substitution .

-

Chiral purity : Enzymatic methods and asymmetric catalysis achieve >85% ee, critical for pharmaceutical applications .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Selective Serotonin Reuptake Inhibition

One of the primary applications of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is its role as a selective serotonin reuptake inhibitor (SSRI). Compounds in this class are crucial for treating various mood disorders, including depression and anxiety. Research indicates that derivatives of this compound can selectively inhibit serotonin uptake without significantly affecting other neurotransmitter systems, potentially leading to fewer side effects compared to traditional SSRIs .

2. Intermediate in Drug Synthesis

This compound serves as an important intermediate in synthesizing other pharmaceutical compounds. For instance, it is involved in the enantioselective synthesis of propranolol, a well-known beta-blocker used for treating hypertension and anxiety disorders. Studies have demonstrated successful enzymatic transesterification processes that enhance the yield and selectivity for such intermediates under ultrasound irradiation .

Toxicological Studies

3. Safety Profile Assessment

The safety and toxicological profile of this compound have been evaluated through various studies. It is essential to understand the compound's metabolic pathways and potential toxicity to ensure safe therapeutic use. Research has utilized physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics based on in vitro data, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3-(1-Naphthalenyloxy)-1,2-propanediol: Similar structure but with an additional hydroxyl group.

1-Phenyl-3-(1-naphthalenyloxy)propanamine: Contains an amine group instead of a hydroxyl group.

Uniqueness

3-(1-Naphthalenyloxy)-1-phenyl-1-propanol is unique due to its specific combination of a naphthalene ring and a phenyl group connected through a propanol chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propiedades

IUPAC Name |

3-naphthalen-1-yloxy-1-phenylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O2/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18,20H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBVEMVTNQIMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432923 |

Source

|

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908291-72-5 |

Source

|

| Record name | 3-(1-Naphthalenyloxy)-1-phenyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.